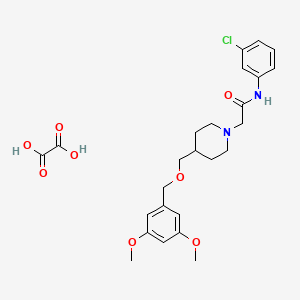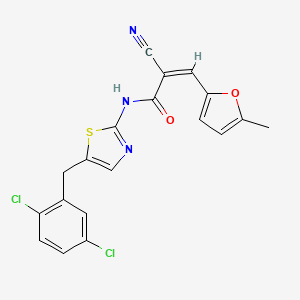![molecular formula C24H21ClN4O4S2 B2664831 6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219214-90-0](/img/structure/B2664831.png)
6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . Cyclization reaction can produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Derivatives
The synthesis of benzo[b]thiophen derivatives is a key area of interest, showcasing the compound's foundational role in the development of novel heterocyclic compounds. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis highlights the compound's utility in generating diverse derivatives with potential for various applications, including medicinal chemistry and material science Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Thiophenylhydrazonoacetates in heterocyclic synthesis. Heteroatom Chemistry, 15(1), 15-20.
Antimicrobial Evaluation and Docking Studies
Research by Talupur, Satheesh, and Chandrasekhar (2021) on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides indicates the potential biomedical applications of compounds derived from benzo[b]thiophene. Their findings suggest these compounds exhibit significant antimicrobial properties, demonstrating the chemical's relevance in the development of new therapeutic agents Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. International Journal of Applied Research.
Novel Polyimides
Wang et al. (2006) explored the synthesis and characterization of novel polyimides derived from aromatic dianhydrides and diamines, showcasing the potential of benzo[b]thiophene derivatives in polymer science. Their work emphasizes the compound's utility in creating materials with desirable thermal and mechanical properties, relevant for advanced engineering applications Wang, X., Li, Y.-f., Ma, T., Zhang, S.-j., & Gong, C. (2006). Synthesis and characterization of novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines. Polymer, 47(11), 3774-3783.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-benzyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2.ClH/c25-22(29)21-17-8-9-27(12-14-4-2-1-3-5-14)13-20(17)34-24(21)26-23(30)19-11-15-10-16(28(31)32)6-7-18(15)33-19;/h1-7,10-11H,8-9,12-13H2,(H2,25,29)(H,26,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSDYIDJNDTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2664748.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/new.no-structure.jpg)
![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)



![N-(3,5-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2664765.png)


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)

![6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2664770.png)

